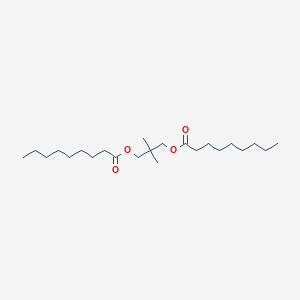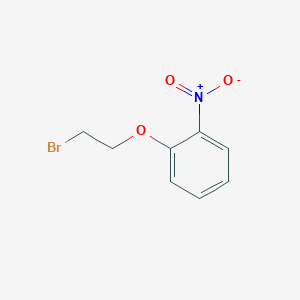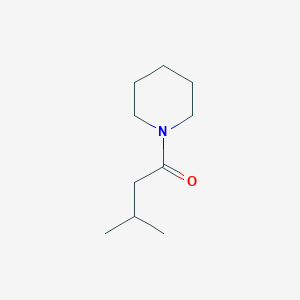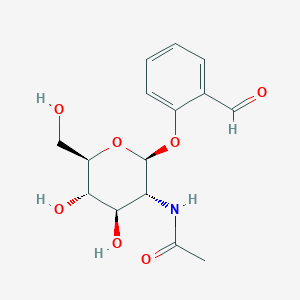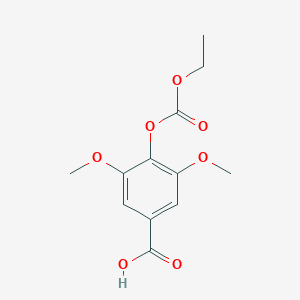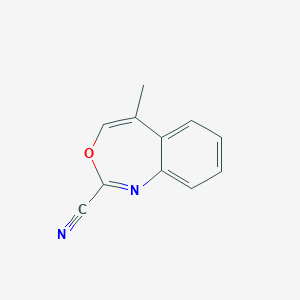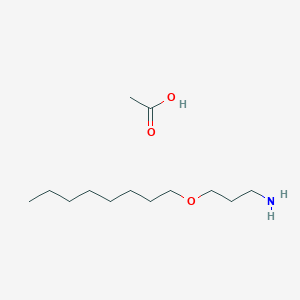
3-(Octyloxy)propylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Octyloxy)propylammonium acetate, also known as OPAA, is a quaternary ammonium compound that has been extensively studied for its potential applications in various fields. It is a water-soluble surfactant that has been used as a stabilizer in emulsions, as a dispersant in paints and coatings, and as a corrosion inhibitor in metalworking fluids. In recent years, OPAA has gained attention in the scientific community for its potential applications in biomedicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(Octyloxy)propylammonium acetate is not yet fully understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory properties are believed to be due to its ability to inhibit the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
3-(Octyloxy)propylammonium acetate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 3-(Octyloxy)propylammonium acetate has been found to inhibit the production of inflammatory cytokines, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Octyloxy)propylammonium acetate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has a wide range of potential applications, making it a versatile tool for researchers in various fields. However, 3-(Octyloxy)propylammonium acetate also has some limitations. Its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in experiments. Additionally, its effects on human cells and tissues are not yet fully understood, which limits its potential use in clinical applications.
Direcciones Futuras
There are several future directions for research on 3-(Octyloxy)propylammonium acetate. One potential direction is to further investigate its antimicrobial properties and potential use as a disinfectant and antiseptic. Another potential direction is to investigate its potential use in cancer therapy, including its ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, further research is needed to fully understand its mechanism of action and its effects on human cells and tissues, which could lead to its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
3-(Octyloxy)propylammonium acetate can be synthesized using a simple two-step process. The first step involves the reaction of 3-chloropropylamine with octanol to form 3-(octyloxy)propylamine. The second step involves the quaternization of 3-(octyloxy)propylamine with acetic acid to form 3-(Octyloxy)propylammonium acetate. The synthesis of 3-(Octyloxy)propylammonium acetate is relatively straightforward and can be done in large quantities with high purity.
Aplicaciones Científicas De Investigación
3-(Octyloxy)propylammonium acetate has been extensively studied for its potential applications in biomedicine and biochemistry. It has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics. 3-(Octyloxy)propylammonium acetate has also been shown to have antitumor activity, making it a potential candidate for use in cancer therapy. Additionally, 3-(Octyloxy)propylammonium acetate has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Propiedades
Número CAS |
15930-71-9 |
|---|---|
Nombre del producto |
3-(Octyloxy)propylammonium acetate |
Fórmula molecular |
C13H29NO3 |
Peso molecular |
247.37 g/mol |
Nombre IUPAC |
acetic acid;3-octoxypropan-1-amine |
InChI |
InChI=1S/C11H25NO.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12;1-2(3)4/h2-12H2,1H3;1H3,(H,3,4) |
Clave InChI |
RUFBKNMLVUJMAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOCCCN.CC(=O)O |
SMILES canónico |
CCCCCCCCOCCCN.CC(=O)O |
Otros números CAS |
15930-71-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




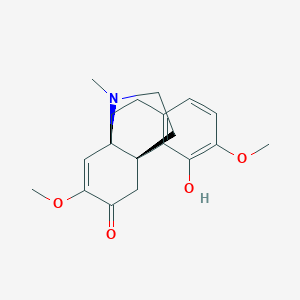
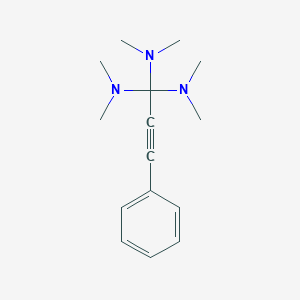
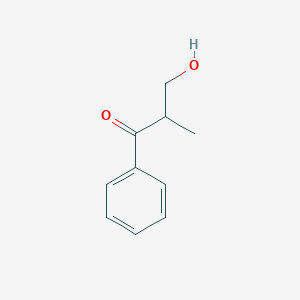
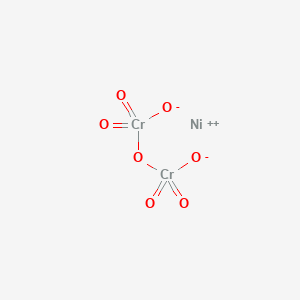
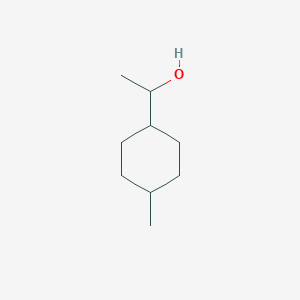
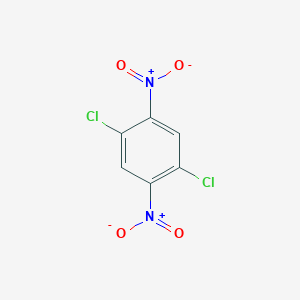
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
